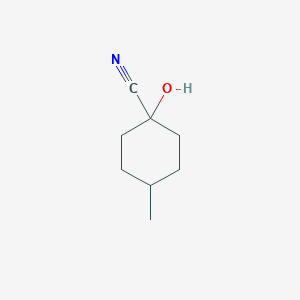
1-hydroxy-4-methylcyclohexane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-4-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
1-hydroxy-4-methylcyclohexane-1-carbonitrile can be synthesized through the reaction of 4-methylcyclohexanone with potassium cyanide. The reaction typically involves the following steps:
Formation of the cyanohydrin: 4-Methylcyclohexanone reacts with potassium cyanide in the presence of a suitable catalyst to form the cyanohydrin intermediate.
Hydrolysis: The cyanohydrin intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1-hydroxy-4-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanecarboxylic acid.
Reduction: Formation of 4-methylcyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
科学研究应用
1-hydroxy-4-methylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-hydroxy-4-methylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
相似化合物的比较
Similar Compounds
4-Methylcyclohexanone: Similar structure but lacks the nitrile group.
4-Methylcyclohexanecarboxylic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.
4-Methylcyclohexylamine: Similar structure but has an amine group instead of a nitrile group.
Uniqueness
1-hydroxy-4-methylcyclohexane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-hydroxy-4-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-5H2,1H3 |
InChI 键 |
ZZNWDVTYICRGJF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(C#N)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
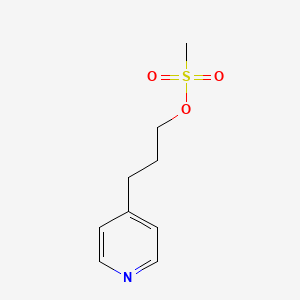
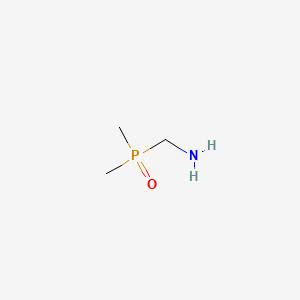
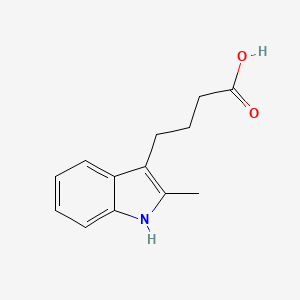

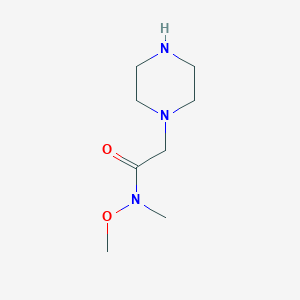
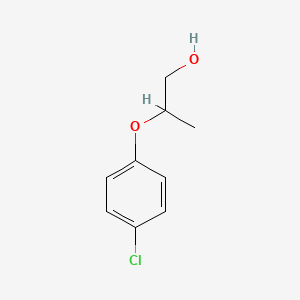
![5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8693461.png)
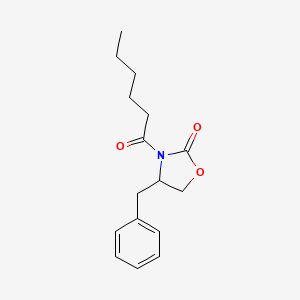
![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)
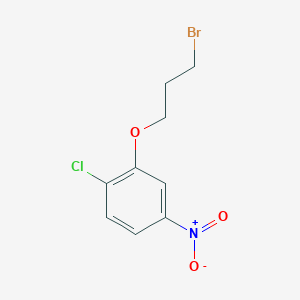
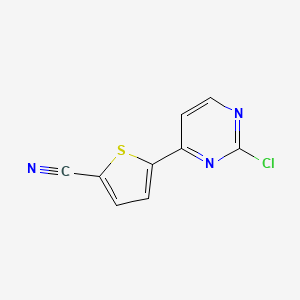
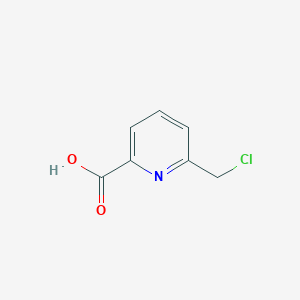
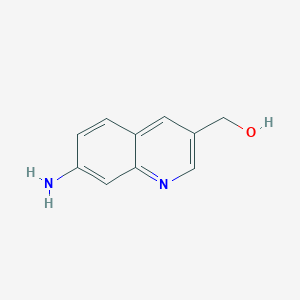
![N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)
